molecular formula C7H4BrN3O2 B12327294 Imidazo[1,2-c]pyrimidine-2-carboxylic acid, 8-bromo-

Imidazo[1,2-c]pyrimidine-2-carboxylic acid, 8-bromo-

Cat. No.: B12327294
M. Wt: 242.03 g/mol
InChI Key: ZZLBEXMFYCJXFJ-UHFFFAOYSA-N
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Description

Imidazo[1,2-c]pyrimidine-2-carboxylic acid, 8-bromo- is a heterocyclic compound that features a fused imidazo-pyrimidine ring system. This compound is of significant interest in the fields of organic synthesis and pharmaceutical chemistry due to its unique structural properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-c]pyrimidine-2-carboxylic acid, 8-bromo- typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminopyrimidine with bromoacetic acid under reflux conditions can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve optimized versions of laboratory-scale synthetic routes. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-c]pyrimidine-2-carboxylic acid, 8-bromo- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

Imidazo[1,2-c]pyrimidine-2-carboxylic acid, 8-bromo- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of imidazo[1,2-c]pyrimidine-2-carboxylic acid, 8-bromo- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Properties

Molecular Formula

C7H4BrN3O2

Molecular Weight

242.03 g/mol

IUPAC Name

8-bromoimidazo[1,2-c]pyrimidine-2-carboxylic acid

InChI

InChI=1S/C7H4BrN3O2/c8-4-1-9-3-11-2-5(7(12)13)10-6(4)11/h1-3H,(H,12,13)

InChI Key

ZZLBEXMFYCJXFJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC(=CN2C=N1)C(=O)O)Br

Origin of Product

United States

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